2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced Schiff base with a single carbon-nitrogen bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, particularly against resistant bacterial strains.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with various biological targets are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation, but its ability to disrupt bacterial cell processes is a key aspect of its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Hydroxy-3-methoxyphenyl)methylidene)amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 1-(2-Hydroxyphenyl)ethylideneamino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its unique benzothiophene core, which imparts distinct electronic properties and potential for diverse chemical modifications .
Properties
Molecular Formula |
C16H13ClN2S |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN2S/c17-12-7-5-11(6-8-12)10-19-16-14(9-18)13-3-1-2-4-15(13)20-16/h5-8,10H,1-4H2 |
InChI Key |
DQFRPCIKEBFXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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